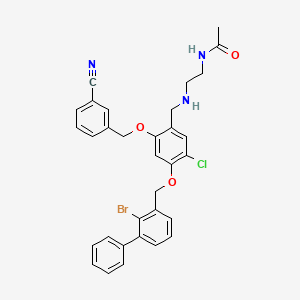
PD-1/PD-L1-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-19 is a small molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system, particularly in the regulation of immune responses and the maintenance of immune homeostasis. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-19 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of biphenyl derivatives as starting materials. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: PD-1/PD-L1-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-19 has a wide range of scientific research applications, including:
Mécanisme D'action
PD-1/PD-L1-IN-19 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of effector T cells, enhancing their ability to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The inhibition of this pathway leads to the activation of downstream signaling cascades that promote anti-tumor immunity .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-19 is unique in its ability to effectively inhibit the PD-1/PD-L1 interaction with high specificity and potency. Similar compounds include:
BMS-8: A small molecule inhibitor that induces dimerization of PD-L1, preventing its interaction with PD-1.
BMS-202: Another small molecule inhibitor with a similar mechanism of action.
Compared to these compounds, this compound offers advantages in terms of oral bioavailability, tumor penetration, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C32H29BrClN3O3 |
|---|---|
Poids moléculaire |
618.9 g/mol |
Nom IUPAC |
N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]ethyl]acetamide |
InChI |
InChI=1S/C32H29BrClN3O3/c1-22(38)37-14-13-36-19-27-16-29(34)31(17-30(27)39-20-24-8-5-7-23(15-24)18-35)40-21-26-11-6-12-28(32(26)33)25-9-3-2-4-10-25/h2-12,15-17,36H,13-14,19-21H2,1H3,(H,37,38) |
Clé InChI |
OULXBALIHGTTTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNCC1=CC(=C(C=C1OCC2=CC(=CC=C2)C#N)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


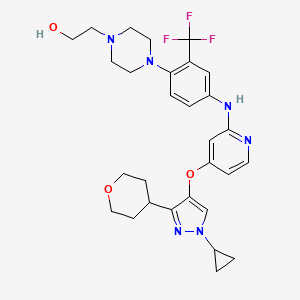
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

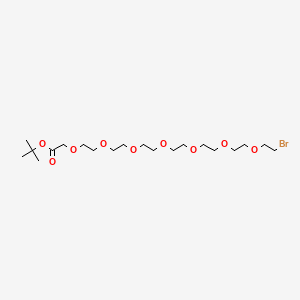

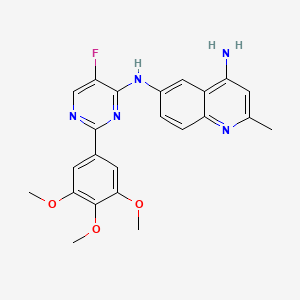
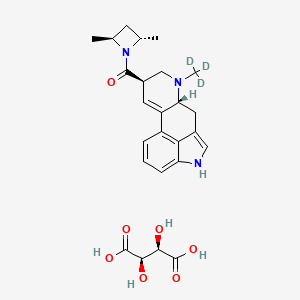
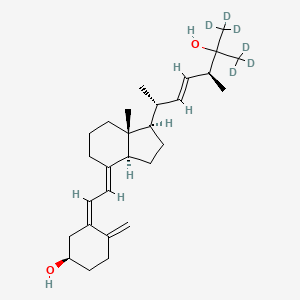
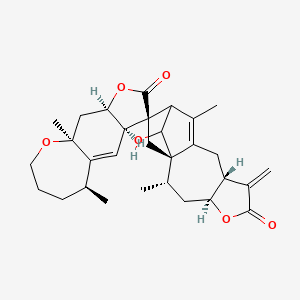
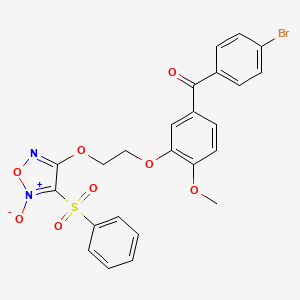


![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
